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molecular formula C7H9NO3S B106829 4-(Hydroxymethyl)benzenesulfonamide CAS No. 67472-44-0

4-(Hydroxymethyl)benzenesulfonamide

Cat. No. B106829
M. Wt: 187.22 g/mol
InChI Key: UULCVOIRJRJPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820698B2

Procedure details

LiAlH4 (235 mg, 6.2 mmoles) was suspended in dry THF (10 mL) under nitrogen atmosphere. The suspension was cooled to 0° C. and 4-sulphamoyl-benzoic acid (500 mg, 2.48 mmoles, as a suspension in 10 mL of dry THF) was added. The resulting mixture was then refluxed for 18 hours. The reaction was quenched by addition of 3N HCl at 0° C. The quenched mixture was extracted with AcOEt, the organic layer was dried over Na2SO4 and evaporated to dryness. The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 9/1 to 1/1) to yield the title compound in amount of 105 mg.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[S:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=1)(=[O:10])(=[O:9])[NH2:8]>C1COCC1>[OH:16][CH2:15][C:14]1[CH:13]=[CH:12][C:11]([S:7]([NH2:8])(=[O:9])=[O:10])=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 3N HCl at 0° C
EXTRACTION
Type
EXTRACTION
Details
The quenched mixture was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (SiO2, petroleum ether/AcOEt from 9/1 to 1/1)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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